molecular formula C13H24N2O2 B3021378 Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane CAS No. 599165-35-2

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

Cat. No.: B3021378
CAS No.: 599165-35-2
M. Wt: 240.34
InChI Key: HWPHWBRCRWNTLX-ZACCUICWSA-N
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Description

Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Endo-3-(boc-amino)-9-azabicyclo[33It’s worth noting that this compound is a derivative of the 2-azabicyclo[331]nonane structure, which is found in the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have been studied for their potential biological activities.

Mode of Action

The specific mode of action of Endo-3-(boc-amino)-9-azabicyclo[33The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of similar compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may interact with pathways involving the macrocyclic diamine alkaloids, sarain a and madangamines .

Result of Action

The molecular and cellular effects of Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may have similar effects to those of the macrocyclic diamine alkaloids, sarain a and madangamines .

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPHWBRCRWNTLX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208530-70-4
Record name tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
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Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane

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